N-Methylpyrrolo[1,2-a]pyrazin-1-amine
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Overview
Description
N-Methylpyrrolo[1,2-a]pyrazin-1-amine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of N-Methylpyrrolo[1,2-a]pyrazin-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives to produce pyrrolo[1,2-a]pyrazin-1-ones, which can then be further modified to obtain the desired amine . Another approach includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-Methylpyrrolo[1,2-a]pyrazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrrole and pyrazine rings.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
N-Methylpyrrolo[1,2-a]pyrazin-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable scaffold for drug discovery and development.
Medicine: Due to its antimicrobial, antiviral, and antitumor properties, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Methylpyrrolo[1,2-a]pyrazin-1-amine involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit specific enzymes and receptors. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-Methylpyrrolo[1,2-a]pyrazin-1-amine can be compared with other similar compounds, such as:
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one: This compound is a potent and selective inhibitor of bromodomain and extra-terminal (BET) proteins, which are promising drug targets for cancer therapy.
Pyrrolo[1,2-a]pyrazin-1-ones: These compounds exhibit similar biological activities but differ in their specific molecular targets and pathways.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methylpyrrolo[1,2-a]pyrazin-1-amine |
InChI |
InChI=1S/C8H9N3/c1-9-8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3,(H,9,10) |
InChI Key |
LLCRYCCMPJIYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=CC=C2 |
Origin of Product |
United States |
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